N-(3-methoxyphenyl)-4-chlorocinnamanilide

説明

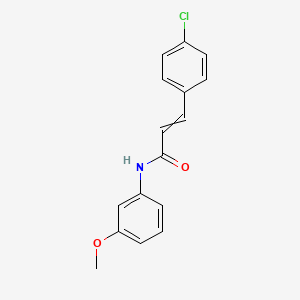

This compound is a member of the propenamide family, characterized by the presence of a propenamide group attached to a chlorophenyl and a methoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming the desired propenamide compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

科学的研究の応用

TRPV1 Inhibition

N-(3-methoxyphenyl)-4-chlorocinnamanilide is primarily recognized for its role as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This receptor is implicated in pain sensation and inflammatory processes.

- Mechanism of Action: By inhibiting TRPV1, SB 366791 can reduce pain signaling pathways, making it a candidate for pain management therapies. Studies have shown that TRPV1 antagonists can alleviate pain associated with conditions such as neuropathy and inflammatory pain .

Research in Inflammation

Recent studies have utilized SB 366791 to investigate its effects on inflammatory responses. For instance, in experimental models of inflammation, the administration of SB 366791 resulted in decreased vascular permeability and reduced edema, indicating its potential utility in treating inflammatory diseases .

Case Study 1: Pain Management

In a controlled study involving male Sprague-Dawley rats, researchers examined the effects of SB 366791 on capsaicin-induced pain responses. The results indicated that administration of SB 366791 significantly inhibited the frequency of swallowing reflexes triggered by capsaicin, suggesting its efficacy in modulating sensory responses associated with pain .

Case Study 2: Inflammatory Response

Another study focused on the compound's role in modulating vascular permeability during sustained TRPV1 activation. The findings revealed that treatment with SB 366791 led to a marked decrease in Evans blue dye extravasation in the larynx, supporting its potential as an anti-inflammatory agent .

作用機序

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

類似化合物との比較

Similar Compounds

3-(4-bromophenyl)-N-(3-methoxyphenyl)-2-propenamide: Similar structure with a bromine atom instead of chlorine.

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Similar structure with a fluorine atom instead of chlorine.

3-(4-methylphenyl)-N-(3-methoxyphenyl)-2-propenamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity

生物活性

N-(3-methoxyphenyl)-4-chlorocinnamanilide, also known as SB-366791, is a compound of interest due to its biological activities, particularly its role as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is implicated in various physiological and pathological processes, including pain perception and inflammation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C16H14ClNO2

- Molecular Weight : 287.74 g/mol

- CAS Number : 472981-92-3

TRPV1 Antagonism

This compound has been identified as a potent and selective antagonist of the TRPV1 receptor. The binding affinity of this compound for TRPV1 has been reported to be approximately 280 nM for human TRPV1 and 780 nM for rat TRPV1, indicating its potential utility in modulating pain responses associated with TRPV1 activation .

As a TRPV1 antagonist, SB-366791 functions by inhibiting the receptor's activation by various stimuli, including capsaicin, heat, and acidic conditions. This inhibition can lead to reduced nociceptive signaling and may alleviate pain associated with inflammatory conditions .

Antioxidant Properties

Research has indicated that derivatives of compounds related to this compound exhibit antioxidant activity. For instance, certain synthesized compounds demonstrated DPPH radical scavenging activity that surpassed that of ascorbic acid, suggesting a potential role in mitigating oxidative stress .

Anticancer Activity

Preliminary studies have explored the anticancer properties of related compounds. For example, derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed varying degrees of cytotoxicity. While these studies did not focus exclusively on this compound, they highlight the potential for similar compounds to exhibit anticancer effects .

Data Table: Biological Activities Summary

Case Study 1: Pain Management in Animal Models

A study evaluated the effects of SB-366791 in animal models of inflammatory pain. The compound was administered to mice subjected to inflammatory stimuli. Results indicated significant reductions in pain responses compared to control groups, suggesting its efficacy as a TRPV1 antagonist in managing pain.

Case Study 2: Cancer Cell Line Sensitivity

In vitro studies assessed the sensitivity of various cancer cell lines to compounds related to this compound. The results showed that certain derivatives exhibited significant cytotoxic effects on U-87 glioblastoma cells, with IC50 values indicating effective concentrations for inducing cell death.

特性

IUPAC Name |

3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017242 | |

| Record name | 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472981-92-3 | |

| Record name | 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472981-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。